molecular formula C12H8ClI B12821546 4'-Chloro-3-iodo-1,1'-biphenyl

4'-Chloro-3-iodo-1,1'-biphenyl

Cat. No.: B12821546
M. Wt: 314.55 g/mol
InChI Key: RUZWWEXZLYUZDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Chloro-3-iodo-1,1’-biphenyl is an organic compound with the molecular formula C12H8ClI It is a derivative of biphenyl, where the biphenyl core is substituted with a chlorine atom at the 4’ position and an iodine atom at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3-iodo-1,1’-biphenyl typically involves the halogenation of biphenyl derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . For instance, 4-chlorobiphenyl can be iodinated using iodine and a suitable oxidizing agent under controlled conditions to yield 4’-Chloro-3-iodo-1,1’-biphenyl .

Industrial Production Methods: Industrial production of 4’-Chloro-3-iodo-1,1’-biphenyl may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4’-Chloro-3-iodo-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4’-Chloro-3-iodo-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Chloro-3-iodo-1,1’-biphenyl involves its interaction with specific molecular targets, depending on the context of its use. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 4’-Chloro-3-iodo-1,1’-biphenyl is unique due to the presence of both chlorine and iodine atoms, which can impart distinct reactivity and properties compared to its analogs. This dual substitution can influence its chemical behavior, making it a valuable compound for specific synthetic and research applications .

Properties

Molecular Formula

C12H8ClI

Molecular Weight

314.55 g/mol

IUPAC Name

1-chloro-4-(3-iodophenyl)benzene

InChI

InChI=1S/C12H8ClI/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H

InChI Key

RUZWWEXZLYUZDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.